![molecular formula C9H8BrF3 B1381991 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1510495-71-2](/img/structure/B1381991.png)
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
Overview
Description
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a chemical compound with the molecular formula C9H8BrF3 . It has a molecular weight of 253.06 . The compound is liquid in physical form .
Molecular Structure Analysis
The InChI code for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is 1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is a liquid . Unfortunately, the search results did not provide more detailed physical and chemical properties.Scientific Research Applications
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to the structural motif of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene, have shown significant importance in supramolecular chemistry. These compounds, known for their simple structure and wide accessibility, exhibit remarkable self-assembly behavior, forming nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This unique feature paves the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the compound's versatility as a supramolecular building block (Cantekin, De Greef, & Palmans, 2012).
Heterocyclic Compound Synthesis
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is instrumental in the synthesis of heterocyclic compounds bearing the triazine scaffold, which are crucial in medicinal chemistry. Triazine derivatives, synthesized using such brominated compounds, exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This underscores the compound's role in drug development, offering a promising avenue for future pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Organic Synthesis
The compound also serves as a key intermediate in organic synthesis, including the preparation of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for such intermediates demonstrates the compound's significance in facilitating efficient, cost-effective production processes in the pharmaceutical industry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impacts
Research on brominated compounds like 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene extends into environmental science, particularly in the study of brominated flame retardants. These compounds, due to their stability and persistence, have been scrutinized for their environmental concentrations and toxicological impacts. Studies emphasize the need for understanding the environmental fate and potential health risks associated with these compounds, which are found ubiquitously in the environment (Koch & Sures, 2018).
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-bromo-1,1,1-trifluoro-2-propanol, is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene may also interact with thiol groups, which are abundant in proteins and play crucial roles in various biological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets (possibly thiol groups) and induce changes in their structure and function .
properties
IUPAC Name |
1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGZGNHASNAVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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